1,4-diacetoxybutane molecular weight and formula
1,4-diacetoxybutane molecular weight and formula
An In-depth Technical Guide to 1,4-Diacetoxybutane: Properties, Synthesis, and Analysis
Introduction
1,4-Diacetoxybutane (CAS No. 628-67-1), also known as 1,4-butanediol diacetate, is a diester of significant interest in industrial and chemical synthesis. With the molecular formula C₈H₁₄O₄ and a molecular weight of approximately 174.19 g/mol , it serves as a crucial and stable intermediate compound.[1][2] Its primary industrial application is as a precursor in the synthesis of 1,4-butanediol (BDO), a high-volume commodity chemical used in the production of valuable polymers such as polybutylene terephthalate (PBT) and polybutylene succinate (PBS).
This guide is designed for researchers, scientists, and professionals in chemical and drug development. While direct applications of 1,4-diacetoxybutane in active pharmaceutical ingredient (API) synthesis are not widely documented in the literature, a thorough understanding of its properties, reactivity, and analytical characterization is essential. This knowledge is particularly relevant for those working with related C4 chemical building blocks, including 1,4-butanediol, which can be a metabolite or a hydrolytic degradant of pharmaceutical compounds like the alkylating agent busulfan (1,4-butanediol dimethanesulfonate).[3] This document provides a comprehensive overview of 1,4-diacetoxybutane, from its fundamental physicochemical properties to detailed protocols for its synthesis and quality control.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical properties is the foundation of its application in any laboratory or industrial setting. 1,4-Diacetoxybutane is a colorless to nearly colorless liquid at room temperature.[4] Key physicochemical data are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 628-67-1 | [4] |
| IUPAC Name | 4-acetyloxybutyl acetate | [5] |
| Synonyms | 1,4-Butanediol diacetate, Tetramethylene diacetate | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Melting Point | 12 - 15 °C (53.6 - 59 °F) | [6] |
| Boiling Point | ~230 °C at 760 mmHg | [6] |
| Density | ~1.039 g/cm³ | LookChem[7] |
| Water Solubility | 34.94 g/L (at 26 °C) | LookChem[7] |
| Refractive Index | ~1.4240 | LookChem[7] |
Spectroscopic Data: ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. The ¹H NMR spectrum of 1,4-diacetoxybutane is relatively simple and characteristic of its symmetric structure.
-
Expected Chemical Shifts (CDCl₃ solvent):
-
~4.0-4.1 ppm (triplet, 4H): Corresponds to the four protons on the carbons directly attached to the ester oxygen atoms (-CH₂-O-). The triplet splitting pattern arises from coupling with the adjacent methylene group.
-
~2.0 ppm (singlet, 6H): Represents the six equivalent protons of the two methyl groups of the acetate functions (CH₃-C=O). The singlet nature indicates no adjacent protons to couple with.
-
~1.7 ppm (multiplet, 4H): Corresponds to the four protons on the two central carbons of the butane chain (-O-CH₂-CH₂-CH₂-CH₂-O-). This signal appears as a multiplet due to coupling with the adjacent methylene groups at the ~4.0 ppm position.[7]
-
Chemical Reactivity: The Hydrolysis Pathway
The dominant chemical reactivity of 1,4-diacetoxybutane is the hydrolysis of its two ester linkages. This reaction is of paramount industrial importance as it is the final step in producing high-purity 1,4-butanediol.[8] The hydrolysis can be catalyzed by either acid or base, proceeding through a nucleophilic acyl substitution mechanism.
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the butanediol monoacetate alkoxide, which is subsequently protonated. The reaction proceeds in two consecutive steps, with the second hydrolysis step cleaving the remaining acetate group. In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by a water molecule.[9][10]
The overall transformation is illustrated below:
Synthesis Methodologies
Two primary industrial routes for the synthesis of 1,4-diacetoxybutane have been established, starting from either petroleum-based or biomass-derived feedstocks. The choice of pathway often depends on economic factors and the availability of raw materials.
Method 1: Hydrogenation of 1,4-Diacetoxybutene (Butadiene-based)
This is a traditional route where butadiene is first converted to 1,4-diacetoxy-2-butene via acetoxylation. The subsequent step involves the selective hydrogenation of the carbon-carbon double bond to yield the target compound.[5][6]
Experimental Protocol:
-
Reactor Setup: A 100 mL high-pressure titanium reaction kettle is charged with 1,4-diacetoxybutene (15 mL), toluene (30 mL) as a solvent, and a hydrogenation catalyst (e.g., 0.01 mol of a supported Platinum or Palladium catalyst).[6]
-
Inerting: The reactor is sealed and the air is purged by flushing with an inert gas, such as argon.
-
Pressurization: The system is pressurized with hydrogen gas to an initial pressure of 1.0 MPa, then further increased to a final reaction pressure of 3.0 MPa.
-
Reaction Conditions: The stirring speed is increased to 600 rpm to ensure efficient gas-liquid mixing, and the reactor is heated to the target temperature of 60 °C.
-
Monitoring and Completion: The reaction is allowed to proceed for approximately 90 minutes. The progress can be monitored by observing hydrogen uptake.
-
Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent (toluene) is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield high-purity 1,4-diacetoxybutane.
Causality and Rationale:
-
Catalyst: Platinum or Palladium catalysts are highly effective for the selective hydrogenation of alkenes without cleaving the ester bonds.[6]
-
Solvent: Toluene is used as a non-reactive solvent to facilitate mass transfer and temperature control.
-
Pressure and Temperature: The applied hydrogen pressure and moderate temperature (60 °C) provide sufficient driving force for the reaction while minimizing potential side reactions, such as ester hydrogenolysis, which would require more forcing conditions.[11]
Method 2: Ring-Opening of Tetrahydrofuran (Biomass-derived)
This method provides a pathway from biomass-derived furan. Furan is first hydrogenated to tetrahydrofuran (THF), which then undergoes an acid-catalyzed ring-opening reaction in the presence of acetic anhydride.
Experimental Protocol:
-
Reactor Setup: A 200 mL four-neck glass flask is equipped with a dropping funnel, thermometer, condenser, and a magnetic stirrer.
-
Reagent Preparation: Acetic anhydride (108 g, 1.06 mol) is added to the flask, followed by the slow, careful addition of sulfuric acid (34.1 g, 0.35 mol) while stirring and maintaining the temperature at 20-22 °C.
-
Substrate Addition: Tetrahydrofuran (THF) (25.1 g, 0.348 mol) is added via the dropping funnel over a period of 20 minutes, ensuring the temperature remains between 20-22 °C.
-
Reaction: The reaction mixture is stirred vigorously at 21-23 °C for 20 hours.
-
Quenching and Extraction: The reaction is quenched by pouring the mixture into 500 mL of deionized water. The product is extracted from the aqueous solution using chloroform (500 mL).
-
Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude 1,4-diacetoxybutane is then purified by distillation under reduced pressure.
Causality and Rationale:
-
Catalyst: Sulfuric acid acts as a strong acid catalyst to protonate the ether oxygen of THF, initiating the ring-opening.
-
Reagent: Acetic anhydride serves as both a reactant (the source of the acetate groups) and a dehydrating agent, trapping the water that would otherwise be formed and favor the reverse reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (20-23 °C) is critical to prevent uncontrolled side reactions and degradation of the product.
Analytical and Quality Control Protocols
To ensure the purity and identity of synthesized 1,4-diacetoxybutane, robust analytical methods are required. Gas chromatography is ideal for assessing purity and quantifying impurities, while NMR confirms the chemical structure. A supplier specification, for instance, indicates a purity of >98.0% as determined by GC.[4]
Purity Assessment by Gas Chromatography (GC-FID)
This protocol is adapted from established methods for the analysis of the related compound, 1,4-butanediol, and is suitable for determining the purity of the diacetate ester.[12]
Self-Validating System:
-
Objective: To separate 1,4-diacetoxybutane from potential impurities such as residual starting materials (e.g., 1,4-diacetoxybutene), hydrolysis products (1,4-butanediol), and solvent.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-1 or similar non-polar capillary column (e.g., 30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) is suitable.[12]
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the 1,4-diacetoxybutane sample in a high-purity solvent like acetone or acetonitrile.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 60 °C, hold for 2 minutes. Ramp at 20 °C/min to 250 °C. Hold at 250 °C for 10 minutes.[12]
-
Injection: 1 µL, split ratio 1:50.
-
-
-
Expected Outcome: A major peak corresponding to 1,4-diacetoxybutane should be observed. The retention time will be shorter than that of 1,4-butanediol due to its lower boiling point and greater volatility. Purity is calculated based on the relative peak area percentage.
-
Trustworthiness Check: The method's suitability is confirmed by injecting a known standard to verify retention time and response. The baseline should be stable, and the primary peak should be symmetrical. Spiking the sample with expected impurities (e.g., 1,4-butanediol) should result in a well-resolved new peak, confirming specificity.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for confirming the molecular structure of the compound.
Self-Validating System:
-
Objective: To verify the chemical structure of 1,4-diacetoxybutane by comparing the obtained spectrum to known data.[7]
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
-
Expected Outcome: The spectrum should display the three characteristic signals as described in Section 1.1. The integration of these peaks should correspond to a 4:6:4 proton ratio (or a simplified 2:3:2 ratio).
-
Trustworthiness Check: The chemical shift of the TMS signal must be exactly 0.00 ppm. The observed chemical shifts and coupling patterns should match reference spectra for 1,4-diacetoxybutane. The absence of significant impurity peaks (e.g., a broad OH peak for 1,4-butanediol or vinylic protons for 1,4-diacetoxybutene) validates the sample's identity and high purity.
Safety and Handling
As with any chemical reagent, proper handling of 1,4-diacetoxybutane is essential. Information from safety data sheets (SDS) provides the basis for safe laboratory practices.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation to avoid inhalation of vapors.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[13]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
-
Conclusion
1,4-Diacetoxybutane is a valuable and versatile chemical intermediate with a well-defined role in the synthesis of 1,4-butanediol, a monomer critical to the polymer industry. Its synthesis is achievable through both traditional petrochemical routes and emerging biomass-based pathways. This guide has detailed its core physicochemical properties and provided robust, self-validating protocols for its synthesis and analytical characterization, grounded in the principles of scientific integrity. For researchers and drug development professionals, while this compound may not be a direct API intermediate, its chemistry is closely linked to 1,4-butanediol, a compound of toxicological and metabolic relevance. The methodologies and data presented herein provide the necessary foundation for the confident synthesis, handling, and analysis of 1,4-diacetoxybutane in a research or industrial setting.
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